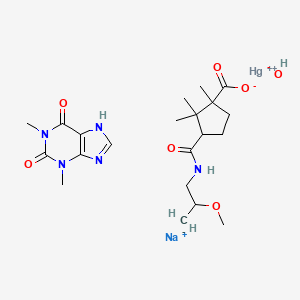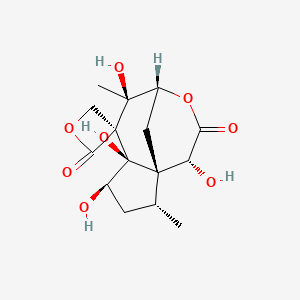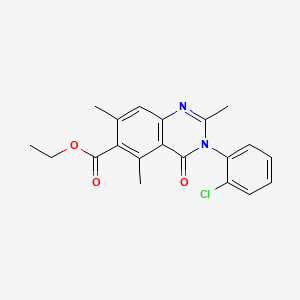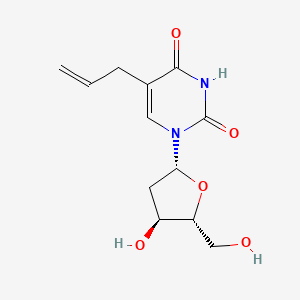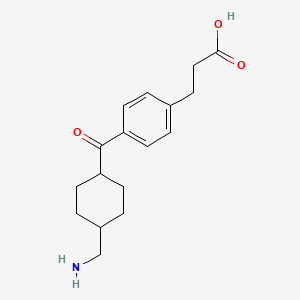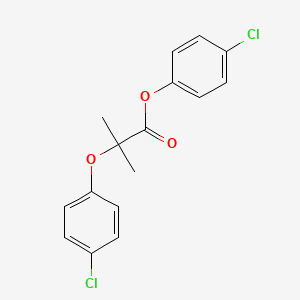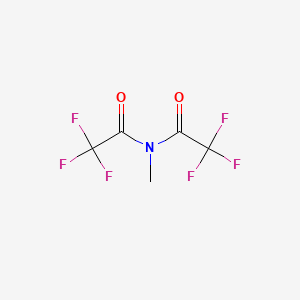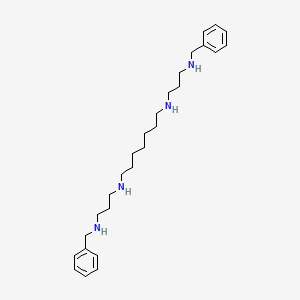
1-ethenylpyrrolidin-2-one;icos-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethenylpyrrolidin-2-one;icos-1-ene is a copolymer formed by the polymerization of 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is commonly used in personal care products, adhesives, and as a film-forming agent .
Vorbereitungsmethoden
The synthesis of 1-ethenylpyrrolidin-2-one;icos-1-ene typically involves copolymerization. This process combines two different monomers, 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene, under specific conditions to create the copolymer. The reaction can be carried out using various polymerization techniques such as solution polymerization, emulsion polymerization, and suspension polymerization .
In industrial production, the copolymerization process is optimized to achieve high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired properties of the final product .
Analyse Chemischer Reaktionen
1-ethenylpyrrolidin-2-one;icos-1-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the copolymer, while reduction reactions can lead to reduced forms of the polymer .
Wissenschaftliche Forschungsanwendungen
1-ethenylpyrrolidin-2-one;icos-1-ene has a wide range of scientific research applications. In chemistry, it is used as a dispersant and stabilizer in various formulations. In biology and medicine, it is utilized in drug delivery systems due to its biocompatibility and film-forming properties .
In the industrial sector, this copolymer is employed in personal care products such as skin care and hair care formulations. It acts as a thickening agent, film-former, and adhesion promoter, enhancing the performance and stability of these products .
Wirkmechanismus
The mechanism of action of 1-ethenylpyrrolidin-2-one;icos-1-ene involves its ability to form films and interact with various molecular targets. The copolymer’s structure allows it to create a protective barrier on surfaces, which can be beneficial in applications like drug delivery and personal care products .
The molecular targets and pathways involved in its action depend on the specific application. For instance, in drug delivery, the copolymer can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating controlled release .
Vergleich Mit ähnlichen Verbindungen
1-ethenylpyrrolidin-2-one;icos-1-ene can be compared to other similar copolymers such as polyvinylpyrrolidone-eicosene copolymer and 1-butene-N-vinylpyrrolidone copolymer . These compounds share similar properties, such as film-forming ability and biocompatibility, but differ in their specific monomer compositions and resulting properties.
The uniqueness of this compound lies in its combination of 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene, which imparts specific characteristics like enhanced adhesion and stability in various formulations .
Eigenschaften
CAS-Nummer |
28211-18-9 |
|---|---|
Molekularformel |
C26H49NO |
Molekulargewicht |
391.7 g/mol |
IUPAC-Name |
1-ethenylpyrrolidin-2-one;icos-1-ene |
InChI |
InChI=1S/C20H40.C6H9NO/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2;1-2-7-5-3-4-6(7)8/h3H,1,4-20H2,2H3;2H,1,3-5H2 |
InChI-Schlüssel |
HTLWOXWXUHOLEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC=C.C=CN1CCCC1=O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC=C.C=CN1CCCC1=O |
| 28211-18-9 | |
Synonyme |
polyvinylpyrrolidone-eicosene copolymer PVP-1-eicosene copolymer PVP-eicosene copolyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


